molecular formula C13H21NO2 B4990531 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol

2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol

Cat. No. B4990531
M. Wt: 223.31 g/mol
InChI Key: PPXSFTJSWWYLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of amino alcohols and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol involves its interaction with various neurotransmitter systems in the brain. This compound has been found to act as a partial agonist at dopamine and serotonin receptors, which results in the modulation of their activity. 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol has also been found to increase the release of certain neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and attention. 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol has also been found to increase the activity of certain enzymes involved in the production of neurotransmitters.

Advantages and Limitations for Lab Experiments

2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol has several advantages and limitations for lab experiments. One of the primary advantages is its ability to modulate the activity of neurotransmitter systems in the brain, which makes it a useful tool for studying various physiological and behavioral processes. However, one of the limitations of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol. One of the primary areas of research is the development of new compounds based on the structure of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol that have improved pharmacological properties. Another area of research is the study of the potential therapeutic applications of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol in various neurological and psychiatric disorders. Finally, the use of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol in the study of drug addiction and withdrawal is another area of research that holds promise for the future.

Synthesis Methods

The synthesis of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol involves the reaction of 3-(2,3-dimethylphenoxy)propylamine with ethylene oxide. This reaction results in the formation of 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol has been studied for its potential applications in various areas of scientific research. One of the primary uses of this compound is in the study of neurotransmitter systems in the brain. 2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol has been found to modulate the activity of certain neurotransmitters such as dopamine and serotonin, which play a crucial role in various physiological and behavioral processes.

properties

IUPAC Name

2-[3-(2,3-dimethylphenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11-5-3-6-13(12(11)2)16-10-4-7-14-8-9-15/h3,5-6,14-15H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXSFTJSWWYLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,3-Dimethylphenoxy)propylamino]ethanol

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